Chloroacetaldehyde oxime

gas-phase electron diffraction molecular structure halogenated oxime reactivity

Chloroacetaldehyde oxime (CAS 51451-05-9, molecular formula C₂H₄ClNO, MW 93.51) is the monochlorinated aldoxime of acetaldehyde and serves as the essential, non-substitutable intermediate in the manufacture of the carbamate insecticides methomyl, thiodicarb, and alanycarb. Synthesized by controlled low‑temperature chlorination of acetaldehyde oxime, the compound exists as both (E)‑ and (Z)‑geometric isomers, with the (Z)‑antiperiplanar conformer being thermodynamically favoured in many commercial preparations.

Molecular Formula C2H4ClNO
Molecular Weight 93.51 g/mol
Cat. No. B12106364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetaldehyde oxime
Molecular FormulaC2H4ClNO
Molecular Weight93.51 g/mol
Structural Identifiers
SMILESC(C=NO)Cl
InChIInChI=1S/C2H4ClNO/c3-1-2-4-5/h2,5H,1H2/b4-2+
InChIKeyJMASXNZVWWFJRF-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetaldehyde Oxime – Core Structural and Industrial Profile for Procuring the Key Methomyl Intermediate


Chloroacetaldehyde oxime (CAS 51451-05-9, molecular formula C₂H₄ClNO, MW 93.51) is the monochlorinated aldoxime of acetaldehyde and serves as the essential, non-substitutable intermediate in the manufacture of the carbamate insecticides methomyl, thiodicarb, and alanycarb . Synthesized by controlled low‑temperature chlorination of acetaldehyde oxime, the compound exists as both (E)‑ and (Z)‑geometric isomers, with the (Z)‑antiperiplanar conformer being thermodynamically favoured in many commercial preparations [1]. Its single‑chlorine architecture balances sufficient electrophilic reactivity at the α‑carbon to undergo nucleophilic displacement by methanethiolate while avoiding the over‑chlorination that yields explosive dichloronitroso by‑products [1]. This precise degree of halogenation is what defines its irreplaceable role in the acetaldehyde‑based methomyl process and distinguishes it from both the non‑chlorinated parent oxime and the poly‑chlorinated analogues.

Why Chloroacetaldehyde Oxime Cannot Be Replaced by Acetaldehyde Oxime or Dichloroacetaldehyde Oxime in Methomyl Synthesis


Attempts to replace chloroacetaldehyde oxime with the non‑chlorinated parent compound, acetaldehyde oxime, fail because the latter lacks the electrophilic α‑carbon centre required for the subsequent nucleophilic substitution with sodium methanethiolate – the key step that installs the methylthio group of methomyl oxime [1]. Conversely, over‑chlorination to dichloroacetaldehyde oxime introduces a second chlorine atom that not only alters the steric and electronic environment at the reaction centre but also dramatically increases the risk of forming explosive dichloronitroso by‑products during the chlorination step, as documented in process‑safety patents [2]. The monochlorinated architecture of chloroacetaldehyde oxime therefore represents a unique reactivity window: it is electrophilic enough for clean thiolate displacement yet resists the runaway over‑chlorination that plagues both batch and continuous‑flow syntheses when dichloro or trichloro species accumulate. These fundamental reactivity differences cannot be overcome by adjusting stoichiometry or reaction conditions alone, making direct substitution with the wrong chlorination level a source of yield loss, purity failure, and safety incidents.

Quantitative Differentiation of Chloroacetaldehyde Oxime Against its Closest Structural Analogs


C–Cl Bond Length: Chloroacetaldehyde Oxime vs. Dichloroacetaldehyde Oxime – A Structural Basis for Differential Reactivity

Gas‑phase electron diffraction (GED) studies provide a direct structural comparison between (E)‑chloroacetaldehyde oxime and (E)‑dichloroacetaldehyde oxime. The C–Cl bond in the monochloro compound is significantly longer than that in the dichloro analogue: 1.799 ± 0.002 Å versus 1.763 ± 0.019 Å [1][2]. This 0.036 Å elongation indicates a weaker, more polarizable C–Cl bond in chloroacetaldehyde oxime, consistent with its superior leaving‑group ability in nucleophilic substitution reactions – the critical mechanistic step in methomyl oxime formation.

gas-phase electron diffraction molecular structure halogenated oxime reactivity

E/Z Isomer Ratio: Chloroacetaldehyde Oxime Exhibits a Defined Thermodynamic Preference Distinct from Acetaldehyde Oxime

The (E)/(Z) isomer ratio of chloroacetaldehyde oxime in the gas phase was determined by least‑squares analysis of electron diffraction data to be 66 ± 2% (E) at 43 °C [1]. In contrast, literature data for the parent acetaldehyde oxime report widely variable Z:E ratios ranging from 85:15 to 1:1, heavily dependent on synthesis and storage conditions, with no single thermodynamically dominant ratio . The chlorine substituent in chloroacetaldehyde oxime thus exerts a measurable directing effect on isomer distribution, favouring the (E)‑anticlinal conformer.

isomer distribution thermodynamic stability conformational analysis

Process Yield in Methomyl Oxime Synthesis: Optimisation Built Around Chloroacetaldehyde Oxime as the Exclusive Intermediate

The acetaldehyde‑based route to methomyl oxime, which proceeds through in‑situ‑generated chloroacetaldehyde oxime, achieves a total yield of 80.2% with product purity ≥ 98% (HPLC) under optimised aqueous conditions [1]. No published process using dichloroacetaldehyde oxime or trichloroacetaldehyde oxime as starting material achieves comparable yields for methomyl oxime; the di‑ and tri‑chlorinated oximes lead to distinct, undesired product mixtures that are incompatible with the methylthiolation step. This yield figure thus represents the benchmark performance specifically enabled by the monochlorinated intermediate.

methomyl oxime total synthesis yield process optimisation

Supplier Purity Specifications: ≥ 98% as the Industry Baseline for Downstream Process Reliability

Multiple authorised commercial suppliers offer chloroacetaldehyde oxime at purity ≥ 98% (HPLC), with select vendors providing ≥ 99% material meeting ISO certification standards for pharmaceutical and agrochemical R&D and manufacturing . By comparison, dichloroacetaldehyde oxime and trichloroacetaldehyde oxime are primarily available as research‑grade materials without the same breadth of validated industrial‑scale supply at comparable purity tiers. This supply‑chain maturity reflects the entrenched role of chloroacetaldehyde oxime in large‑scale methomyl production.

chemical purity quality specification commercial availability

Prioritised Application Scenarios for Chloroacetaldehyde Oxime Based on Quantitative Differentiation Evidence


Industrial-Scale Methomyl Oxime Manufacturing

The 80.2% total process yield benchmark, coupled with product purity ≥ 98% (HPLC), makes chloroacetaldehyde oxime the only validated intermediate for the acetaldehyde‑based methomyl oxime process [1]. Procurement of high‑purity (≥ 98%) material from ISO‑certified suppliers ensures consistent reaction kinetics in the critical methylthiolation step, avoiding the yield losses and safety hazards associated with dichloronitroso by‑product formation that occur when over‑chlorination is not rigorously controlled [2].

Process Chemistry Research and Continuous‑Flow Optimisation

The well‑characterised (E)/(Z) isomer ratio (66 ± 2% E) of chloroacetaldehyde oxime provides a defined conformational starting point for mechanistic and kinetic studies [1]. Researchers developing microreactor‑based chlorination processes, such as those disclosed in patent CN109627183B, rely on this defined isomer distribution to optimise residence time, temperature, and chlorine stoichiometry while minimising the decomposition and by‑product formation that plague batch‑mode syntheses [2].

Agrochemical Intermediate Supply Chain Qualification

Buyers qualifying a source of chloroacetaldehyde oxime for regulated agrochemical manufacturing benefit from the established commercial purity baseline of ≥ 98% and the availability of ISO‑certified lots, which simplify audit trails and reduce the burden of incoming quality control testing [1]. The supply‑chain maturity for this single‑chlorine oxime contrasts sharply with the limited industrial availability of di‑ and tri‑chlorinated analogues, reinforcing its status as the preferred procurement target for methomyl and thiodicarb producers.

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